molecular formula C11H9F3N2O2 B3210124 Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate CAS No. 1060815-19-1

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate

Cat. No.: B3210124
CAS No.: 1060815-19-1
M. Wt: 258.2 g/mol
InChI Key: DBGDKOAXDKIDDF-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 61352-54-3) is a pyrrolopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research . The pyrrolopyridine scaffold, often termed an azaindole, is a privileged structure in drug discovery due to its resemblance to purine bases, allowing it to interact with a variety of biological targets . This compound features a trifluoromethyl group, a moiety known to enhance key properties such as metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature . Specifically, derivatives based on the pyrrolo[3,2-c]pyridine core have been identified as potent Toll-like Receptor (TLR) inhibitors, showing promise for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis . As such, this chemical serves as a critical synthetic intermediate for researchers developing novel therapeutic agents in immunology and oncology. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(16-8)3-4-15-9(6)11(12,13)14/h3-5,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGDKOAXDKIDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form fused ring systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its potential neuroprotective and anti-inflammatory effects. The compound may inhibit key enzymes and signaling pathways involved in inflammation and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate and analogous compounds:

Compound Name Substituents Ring Position Yield Key Properties/Applications Reference
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate None Pyrrolo[2,3-c]pyridine 60% Base structure for derivatization; used in literature as a precursor for functionalization.
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Chloro at position 5 Pyrrolo[2,3-c]pyridine 60% Enhanced reactivity for cross-coupling; potential antiviral/antibacterial applications.
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Cyano, trifluoromethyl, methyl groups Pyrrole-pyridine hybrid 21% Lower yield due to steric complexity; used in kinase inhibitor research.
Ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Amino, methyl, trifluoromethyl groups Pyrrolo[2,3-b]pyridine Discontinued Discontinued due to synthesis challenges; highlights instability of amino-ester analogs.
Ethyl 5-methoxy-2-(1H-pyrrol-1-yl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Methoxy at position 5 Pyrrolo[3,2-b]pyridine Not reported Electron-donating methoxy group improves solubility; antitumor activity in preclinical models.
Target Compound : this compound Trifluoromethyl at position 4 Pyrrolo[3,2-C]pyridine Not reported Unique electronic profile (-CF₃ enhances electron-withdrawing effects); potential CNS drug candidate.

Key Findings:

Structural Variations: Ring Position: The pyrrolopyridine core’s fusion position (e.g., [2,3-c] vs. [3,2-C]) alters π-π stacking and hydrogen-bonding capabilities, impacting biological target interactions . Substituents: Chloro and cyano groups increase reactivity for further functionalization, while trifluoromethyl improves metabolic stability and membrane permeability .

Synthetic Challenges: Trifluoromethyl-substituted analogs often exhibit lower yields (e.g., 21% in ) due to steric hindrance and sensitivity of fluorinated intermediates . Discontinued analogs () underscore the difficulty in balancing stability and synthetic feasibility for amino-ester derivatives.

Physicochemical Properties: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5 estimated) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration . Methoxy and amino groups improve solubility but may reduce metabolic stability in vivo .

Biological Relevance :

  • Fluorinated pyrrolopyridines are prioritized in kinase inhibitor development due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • Brominated analogs () serve as intermediates for Suzuki-Miyaura couplings, enabling diversification into drug candidates .

Biological Activity

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9F3N2O2
  • Molecular Weight : 258.2 g/mol
  • CAS Number : 1060815-19-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammation and neuroprotection. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, facilitating interactions with biological macromolecules such as proteins and enzymes.

Potential Mechanisms Include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

Research indicates that derivatives of pyrrolo[3,2-C]pyridine compounds exhibit neuroprotective properties. Studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects. It may modulate the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, making it a candidate for treating inflammatory disorders.

Antimicrobial Activity

Some studies suggest that similar pyrrolo compounds possess antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against bacterial strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.

Compound NameBiological ActivityMechanism
This compoundNeuroprotective, Anti-inflammatoryInhibition of enzymes and signaling modulation
TrifluoromethylpyridineAntimicrobialDisruption of bacterial cell wall synthesis
Pyrrolo[3,4-c]pyridinesAnalgesic, AnticancerModulation of pain pathways and inhibition of tumor growth

Case Studies

  • Neuroprotection Study :
    A study conducted on various pyrrolo derivatives demonstrated significant neuroprotective effects in vitro. The tested compounds reduced neuronal cell death induced by oxidative stress by modulating intracellular calcium levels and enhancing antioxidant defenses.
  • Anti-inflammatory Research :
    In a model of rheumatoid arthritis, a pyrrolo derivative exhibited reduced inflammation markers and improved joint function in treated mice compared to controls. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Microwave-assisted synthesis : Heating precursors (e.g., methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) with trifluoroethanol and cesium carbonate at 80°C for 22 hours, yielding 79% product .
  • Coupling reactions : Using HATU/DIPEA in DMF for amide bond formation, achieving 51% yield after purification .
  • Ester hydrolysis : Lithium hydroxide in THF/MeOH/H₂O at 50°C converts esters to carboxylic acids .

Q. Optimization strategies :

  • Use of polar aprotic solvents (e.g., DMF, NMP) to enhance solubility.
  • Catalysts like t-BuBrettPhosPdG3 improve coupling efficiency .
  • Microwave heating reduces reaction time and improves yield compared to conventional methods .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Standard characterization includes:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the trifluoromethyl group causes deshielding (~δ 120-125 ppm in ¹³C NMR) .
  • ESI-MS : Confirm molecular weight (e.g., m/z 275.0579 [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95% is typical for research-grade material) .

Example : In , ESIMS m/z 494.1 for compound 246 aligns with its molecular formula (C₂₂H₂₂F₃N₃O₄S), validating synthesis success .

Q. How does the reactivity of the ester group influence downstream modifications?

The ethyl ester moiety is a versatile handle for functionalization:

  • Hydrolysis : Convert to carboxylic acids under basic conditions (e.g., LiOH in THF/MeOH/H₂O) for further coupling .
  • Amidation : React with amines (e.g., tert-butyl-N-hydroxyethyl carbamate) using DIAD/PPh₃ in THF to form carbamate derivatives .

Methodological note : Use thionyl chloride to activate carboxylic acids for amide bond formation, as seen in .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving trifluoromethyl-substituted pyrrolopyridines?

Low yields (e.g., 21-53% in ) often arise from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Solutions include:

  • Catalyst optimization : Use Pd-based catalysts (e.g., t-BuBrettPhosPdG3) to enhance cross-coupling efficiency .
  • Solvent screening : Polar solvents like DMF improve solubility of aromatic intermediates .
  • Temperature control : Microwave-assisted heating (e.g., 180°C for 1 hour) accelerates sluggish reactions .

Q. How should discrepancies in NMR data be resolved when synthesizing derivatives?

Discrepancies may arise from tautomerism or impurities. For example:

  • In , compound 248 shows a split peak at δ 7.86–7.89 ppm due to rotational isomerism from the tosyl group .
  • Resolution strategies :
    • Use high-field NMR (≥400 MHz) for better resolution.
    • Compare with computed chemical shifts (DFT calculations) or reference analogs (e.g., compound 246 in ) .

Q. What mechanistic insights guide the design of trifluoromethyl-substituted pyrrolopyridine derivatives for biological activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability. Key design principles:

  • Bioisosterism : Replace labile groups (e.g., -OH) with CF₃ to improve pharmacokinetics .
  • Structure-activity relationships (SAR) : shows that substituting position 4 with CF₃ increases binding affinity to enzymes like MTH1 .
  • Methodological validation : Use SPR or ITC to quantify binding and correlate with substituent effects .

Q. How can researchers ensure compound stability under varying experimental conditions?

  • Thermal stability : Avoid prolonged heating >100°C; microwave reactions reduce thermal degradation .
  • pH sensitivity : The ester group hydrolyzes under strong acidic/basic conditions. Use buffered solutions (pH 6-8) for biological assays .
  • Light exposure : Trifluoromethyl aromatics are generally stable but store in amber vials to prevent photodegradation .

Q. What strategies are effective for purifying complex reaction mixtures containing pyrrolopyridine derivatives?

  • Chromatography : Use NP silica (0-60% EtOAc/cyclohexane) or RP-HPLC (20-100% MeOH/H₂O) for polar byproducts .
  • Recrystallization : Ethyl acetate/cyclohexane mixtures yield high-purity solids (>98% by HPLC) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate

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